molecular formula C14H22ClNO B1395496 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220037-34-2

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1395496
CAS No.: 1220037-34-2
M. Wt: 255.78 g/mol
InChI Key: NUAQLLCAWILVJS-UHFFFAOYSA-N
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Description

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a tert-butyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of tert-butylphenol with a suitable halogenating agent, such as thionyl chloride, to form tert-butylphenyl chloride.

    Nucleophilic Substitution: The tert-butylphenyl chloride is then reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form 3-[3-(Tert-butyl)phenoxy]pyrrolidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an antiviral agent. Specifically, it has been investigated for its potential to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that derivatives of this compound exhibit promising antiviral activity through modifications that enhance their binding affinity to viral targets .

Neurological Applications

The compound has been identified as a dual-target ligand for histamine H3 receptors and monoamine oxidase B (MAO B), which are significant in the context of neurological disorders such as Parkinson's disease. The inhibition of MAO B can lead to increased dopamine levels in the brain, thus providing therapeutic benefits for patients suffering from neurodegenerative diseases .

Case Study: Parkinson's Disease

A notable study evaluated a derivative of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride in vivo, demonstrating its ability to enhance dopamine concentrations while reducing MAO B activity by over 90% in rat models. This suggests its potential utility in treating Parkinson's disease symptoms .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the phenoxy and pyrrolidine moieties have been systematically studied to identify structural features that enhance biological activity. For instance, modifications that increase lipophilicity or alter steric hindrance have shown to improve receptor affinity and selectivity .

Toxicity Studies

In addition to its therapeutic potential, toxicity evaluations are essential for assessing safety profiles. Studies have indicated varying degrees of cytotoxicity across different cell lines, including human neuroblastoma SH-SY5Y cells and HEK293 cells. These studies are critical for determining safe dosage levels and understanding the compound's effects on human health .

Summary Table of Findings

Application Details
Antiviral ActivityEffective against SARS-CoV-2; structure modifications enhance efficacy .
Neurological TreatmentDual-target ligand for H3 receptors and MAO B; increases dopamine levels in Parkinson's disease models .
Structure-Activity RelationshipsSystematic studies on phenoxy and pyrrolidine modifications to optimize activity .
ToxicityEvaluated across various cell lines; important for determining safety profiles .

Mechanism of Action

The mechanism of action of 3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride
  • 3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
  • 3-[3-(Tert-butyl)phenoxy]pyrrolidine

Uniqueness

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the phenoxy moiety contributes to its stability and reactivity, making it a valuable compound for various research applications.

Biological Activity

3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl phenoxy group. Its unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Interactions:

  • Histamine Receptors : Compounds with similar scaffolds have shown promise in modulating histamine receptors, which are crucial in various neurological disorders .
  • Monoamine Oxidase B (MAO B) : Inhibitory activity against MAO B has been reported, suggesting potential applications in neuroprotection and treatment of Parkinson's disease .

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Compound Activity Against Growth Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli18

These results suggest that structural modifications can enhance antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies on various cancer cell lines have revealed significant anti-proliferative effects.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)<20
HepG-2 (Liver Cancer)<25

The structure-activity relationship indicates that modifications to the phenoxy group can significantly influence cytotoxicity, making it a candidate for further development in cancer therapy.

Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against standard pathogenic strains. Results indicated that the compound exhibited significant antibacterial activity, particularly enhanced by structural modifications on the phenyl ring.

Antitumor Assessment

In vitro assessments demonstrated that certain derivatives of the compound had pronounced effects on cancer cell proliferation. The results highlighted a structure-activity relationship that warrants further investigation into optimizing therapeutic agents based on this scaffold.

Properties

IUPAC Name

3-(3-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)11-5-4-6-12(9-11)16-13-7-8-15-10-13;/h4-6,9,13,15H,7-8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAQLLCAWILVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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